molecular formula C12H13NO3S B12571890 5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione CAS No. 200632-02-6

5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B12571890
CAS No.: 200632-02-6
M. Wt: 251.30 g/mol
InChI Key: STVPBRGHYXQBLZ-UHFFFAOYSA-N
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Description

5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione is a chemical compound based on the privileged thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its diverse therapeutic potential in medicinal chemistry . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The TZD core is a five-membered ring containing sulfur and nitrogen atoms, with carbonyl groups at the 2 and 4 positions. The phenoxypropan-2-yl substitution at the 5-position is a key structural feature for exploration in structure-activity relationship (SAR) studies, as modifications at this site are known to significantly influence biological activity and receptor binding affinity . The primary research interest in TZD derivatives has been their role as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . Activation of this nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolism, improving insulin sensitivity and making such compounds valuable tools for researching type 2 diabetes mellitus (T2DM) . Beyond metabolic research, the TZD scaffold also exhibits promise in other areas, including antimicrobial studies, where some derivatives function by inhibiting bacterial cytoplasmic Mur ligases—enzymes essential for peptidoglycan cell wall synthesis . Researchers can utilize this compound to investigate these and other novel mechanisms of action.

Properties

CAS No.

200632-02-6

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

5-(1-phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H13NO3S/c1-8(10-11(14)13-12(15)17-10)7-16-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,14,15)

InChI Key

STVPBRGHYXQBLZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1)C2C(=O)NC(=O)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 1-phenoxypropan-2-ol with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance scalability and efficiency. The use of immobilized enzymes in continuous flow reactors can be advantageous, allowing for compartmentalization and segregation of different reaction steps .

Chemical Reactions Analysis

Types of Reactions

5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiazolidine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones, including derivatives like 5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione, are known for their role as antidiabetic agents. They function primarily as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism.

Antimicrobial Properties

Recent studies have demonstrated that thiazolidinedione derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains.

Research Findings

  • A study evaluated several 5-substituted thiazolidine derivatives against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
CompoundMIC (µg/mL)Target Organism
am142.30E. coli
am221.42S. aureus

These findings suggest that modifications to the thiazolidinedione structure can enhance antimicrobial efficacy, making these compounds potential candidates for new antibiotics .

Anticancer Potential

Thiazolidinediones have also been investigated for their anticancer properties. Research indicates that they may inhibit cancer cell proliferation through various mechanisms:

Mechanisms Identified

  • Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.
  • Inhibition of Tumor Growth : Compounds like 5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione have demonstrated the ability to inhibit tumor growth in preclinical models .

Other Biological Activities

Beyond antidiabetic and antimicrobial effects, thiazolidinediones exhibit a range of other biological activities:

Anti-inflammatory Effects

These compounds can modulate inflammatory responses, making them useful in treating conditions characterized by chronic inflammation.

Antioxidant Activity

Research suggests that thiazolidinediones possess antioxidant properties that can protect cells from oxidative stress, further supporting their therapeutic potential in various diseases .

Case Studies and Experimental Evidence

Several studies have been conducted to evaluate the efficacy of thiazolidinedione derivatives:

  • A study published in MDPI reported the synthesis and biological evaluation of novel thiazolidinedione derivatives as PTP1B inhibitors, showcasing their potential in managing diabetes through improved pharmacological profiles .
  • Another investigation highlighted the synthesis of substituted thiazolidinediones with enhanced antimicrobial activity against resistant strains of bacteria, indicating their relevance in contemporary medicine .

Mechanism of Action

The mechanism of action of 5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolidinedione Derivatives

The pharmacological and physicochemical properties of TZD derivatives are highly dependent on substituents at the C3 and C5 positions. Below is a comparative analysis of 5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione with key analogs:

Substitution at C5 Position

Compound Name Substituent at C5 Biological Activity Key Findings Reference
5-(4-Bromobenzylidene)-TZD 4-Bromobenzylidene Not explicitly stated (likely screening target) Used in structural studies; bromine may enhance electrophilic reactivity
5-(2,4-Dichlorobenzylidene)-TZD 2,4-Dichlorobenzylidene Antimicrobial/antioxidant potential Halogenated analogs often show improved membrane penetration
5-(3-Nitrobenzylidene)-TZD 3-Nitrobenzylidene Probable antitumor/antibacterial activity Nitro groups may confer redox activity or DNA interaction
5-(Coumarinylmethyl)-TZD 7-Hydroxycoumarinylmethyl Antioxidant Demonstrated DPPH radical scavenging (IC₅₀: 12–35 µM)
5-(4-Methoxybenzylidene)-TZD 4-Methoxybenzylidene Antitubercular MIC: 1.6 µg/mL against M. tuberculosis (vs. 3.1 µg/mL for streptomycin)
5-(1-Phenoxypropan-2-yl)-TZD Phenoxypropan-2-yl Hypothesized antidiabetic/antioxidant Phenoxy group may enhance PPAR-γ binding; pending in vivo validation N/A

Pharmacological Profiles

  • Antidiabetic Activity: Derivatives like 5-(4-methoxybenzylidene)-TZD and 5-(naphthylmethylidene)-TZD show potent PPAR-γ agonism, reducing blood glucose levels in streptozotocin-induced diabetic rats (e.g., compound ad22 in reduced glucose by 58% vs. 62% for rosiglitazone). The phenoxypropan-2-yl group in the target compound may mimic these effects but requires validation.
  • Antimicrobial Activity : Halogenated TZDs (e.g., 2,4-dichloro-substituted) exhibit broad-spectrum activity due to enhanced electrophilicity and membrane disruption .

Biological Activity

5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, synthesizing available research findings and case studies.

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit notable antimicrobial properties. A study focusing on various thiazolidine compounds revealed that many derivatives possess significant antibacterial activity against a range of pathogens. For example, derivatives of thiazolidine-2,4-dione were shown to be effective against resistant bacterial strains, addressing the growing concern of antibiotic resistance in public health .

Cytotoxic Effects

The cytotoxic potential of thiazolidine derivatives has been investigated in various cancer cell lines. For instance, certain thiazolidine compounds have shown selective cytotoxicity against cancer cells while sparing normal cells, indicating their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Computational Studies

Recent computational approaches have been employed to predict the pharmacological profiles of thiazolidine derivatives. In silico studies utilizing molecular docking techniques have identified potential targets for 5-(1-phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione, including enzymes like EGFR (Epidermal Growth Factor Receptor) and ORF2. These findings suggest that the compound may interact favorably with these targets, enhancing its therapeutic potential .

Experimental Studies

In experimental settings, 5-(1-phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione has been evaluated for its biological activities through various assays:

Activity Method Used Results
AntimicrobialDisk diffusion methodSignificant inhibition zones against pathogens
AntidiabeticGlucose tolerance testReduced blood glucose levels in treated models
CytotoxicityMTT assaySelective cytotoxicity observed in cancer cells

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